

Addressing the slow kinetics of olivine dissolution for CO₂ mineralization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Magnesium iron silicate*

Cat. No.: *B099447*

[Get Quote](#)

Technical Support Center: Olivine Dissolution for CO₂ Mineralization

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering challenges with the slow kinetics of olivine dissolution for CO₂ mineralization.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the rate of olivine dissolution for CO₂ mineralization?

A1: The dissolution rate of olivine is primarily influenced by a combination of physical and chemical factors. These include temperature, pH of the solution, CO₂ partial pressure, olivine particle size, and the presence of chemical additives.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Insufficient optimization of any of these parameters can lead to slow reaction kinetics.

Q2: My olivine dissolution rate is significantly lower than reported in the literature. What are the common causes?

A2: Several factors could contribute to lower-than-expected dissolution rates. A primary cause is the formation of a silica-rich passivation layer on the olivine surface, which inhibits further reaction.[\[5\]](#)[\[6\]](#)[\[7\]](#) Other potential issues include non-optimal pH, temperature, or inadequate

mixing in the reactor. The presence of impurities in the olivine sample can also affect dissolution kinetics.

Q3: How does temperature affect the olivine carbonation process?

A3: Temperature has a significant impact on olivine carbonation, with studies indicating an optimal range for the reaction. The carbonation rate of olivine is generally optimized between 185-200°C.[8][9][10][11] Below this range, the kinetics are slower, and above this range, competing reactions such as serpentinization can occur, potentially reducing the efficiency of carbonation.[8][9]

Q4: What is the role of pH in olivine dissolution, and what is the optimal pH range?

A4: Olivine dissolution rates are highly dependent on pH, with acidic conditions generally favoring dissolution.[2][3][5] The dissolution rate typically decreases as the pH increases.[12] For CO₂ mineralization, maintaining a slightly acidic to neutral pH is often a balancing act, as carbonate precipitation is more favorable at higher pH. The presence of dissolved CO₂ will naturally lower the pH of the aqueous solution.

Q5: Can chemical additives enhance the dissolution rate?

A5: Yes, certain chemical additives can significantly accelerate olivine dissolution. Sodium bicarbonate (NaHCO₃) and sodium chloride (NaCl) are commonly used additives that have been shown to enhance the process.[1][13] Additives can help by increasing the ionic strength of the solution and, in the case of sodium bicarbonate, by providing a source of carbonate ions. [1] Organic ligands, such as citrate and oxalate, have also been shown to enhance dissolution rates.[12][14]

Troubleshooting Guide

Problem	Potential Cause	Troubleshooting Steps
Slow or stalled dissolution rate	Formation of a silica passivation layer on the olivine surface. [5] [6] [7]	<ul style="list-style-type: none">- Increase the stirring or agitation rate to promote mechanical removal of the layer.- Consider wet grinding or sonication to continuously expose fresh olivine surfaces.[7] - Introduce chemical additives like NaCl which may inhibit the formation of silica-rich surface layers.[15]
Non-optimal temperature.		<ul style="list-style-type: none">- Ensure the reactor temperature is within the optimal range of 185-200°C for carbonation.[8][9][10][11]
Sub-optimal pH.		<ul style="list-style-type: none">- Monitor and adjust the pH of the solution. Lower pH generally increases the dissolution rate.[2][3][5] This can be controlled by adjusting the CO₂ pressure.
Low carbonation efficiency despite olivine dissolution	Carbonate precipitation is the rate-limiting step.	<ul style="list-style-type: none">- The kinetics of olivine carbonation are often controlled by the growth of magnesium carbonates, not just dissolution.[9]- Ensure adequate availability of carbonate ions. Additives like sodium bicarbonate can be beneficial.[1]
Competing side reactions.		<ul style="list-style-type: none">- At temperatures above the optimal range, serpentinization can compete with carbonation.[8][9] Operate within the

recommended temperature window.

Inconsistent or non-reproducible results

Inconsistent olivine particle size.

- Use narrowly sized olivine particles for more consistent surface area and reaction rates.^[1] Sieving and characterizing the particle size distribution before experiments is crucial.

Fluctuations in experimental conditions.

- Ensure precise control over temperature, pressure, and stirring rate throughout the experiment.

Inhomogeneous mixing.

- Verify that the reactor's stirring mechanism provides adequate mixing to keep olivine particles suspended and ensure uniform access to the aqueous solution.

Data Presentation

Table 1: Effect of Temperature on Olivine Carbonation Rate

Temperature (°C)	Observation	Reference
50 - 90	Change in carbonation mechanism observed around 90°C. [8] [9]	[8] [9]
185 - 200	Optimal temperature range for olivine carbonation. [8] [9] [10] [11]	[8] [9] [10] [11]
> 200	Potential for competing serpentinization reactions. [8] [9]	[8] [9]

Table 2: Influence of Additives on Olivine Dissolution

Additive	Effect	Reference
Sodium Bicarbonate (NaHCO ₃)	Accelerates reaction rate. [1] [13]	[1] [13]
Sodium Chloride (NaCl)	Enhances reaction rate, potentially by inhibiting silica layer formation. [1] [5] [6] [15]	[1] [5] [6] [15]
Citric Acid	Increases dissolution rates compared to HCl solutions. [12]	[12]
EDTA, Ascorbate, Oxalate, etc.	Shown to enhance dissolution rates. [14]	[14]

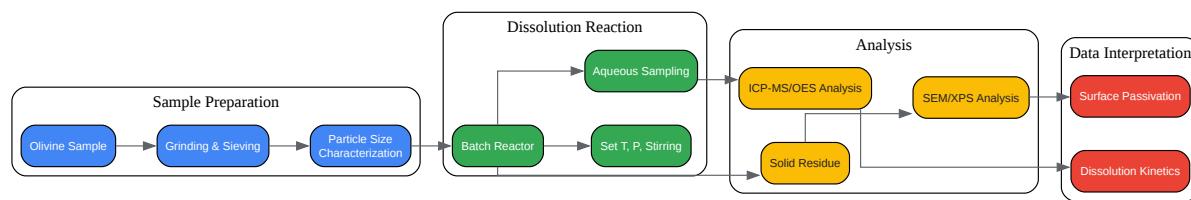
Table 3: Impact of Particle Size on Olivine Dissolution Time

Average Grain Size	Time to 80% Dissolution (at 19°C)	Reference
125 µm	~4,000 years	[16]
10 µm	20 - 30 years	[16]
1 µm	< 10 years	[16]

Experimental Protocols

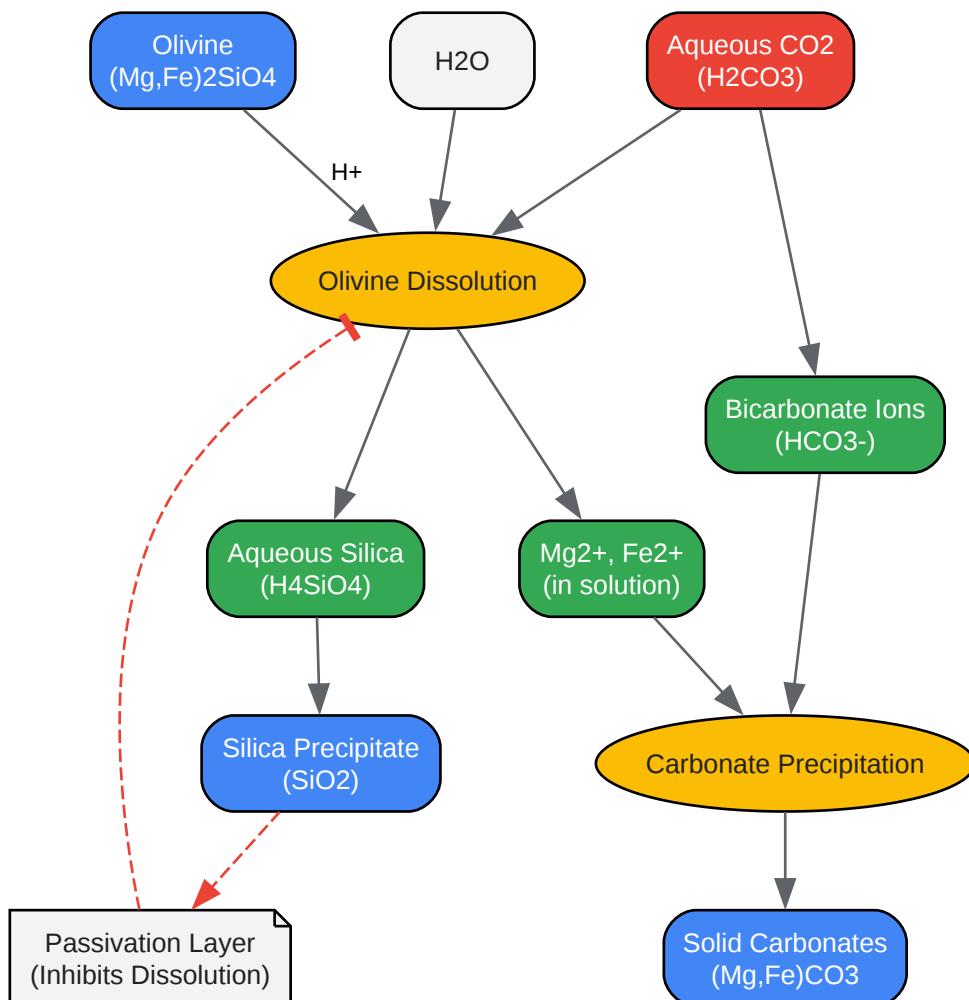
1. Batch Reactor Experiment for Olivine Dissolution Kinetics

- Objective: To determine the rate of olivine dissolution under controlled temperature, pressure, and solution chemistry.
- Materials:
 - High-pressure batch reactor (e.g., Parr reactor) with temperature and pressure controls, and a stirring mechanism.[\[17\]](#)
 - Natural olivine of a specific particle size fraction (e.g., <38 µm).[\[18\]](#)
 - Deionized water.
 - High purity CO₂.[\[1\]](#)
 - Additives as required (e.g., NaCl, NaHCO₃).[\[1\]](#)
- Procedure:
 - Add a known mass of olivine and a specific volume of deionized water (and any additives) to the reactor vessel.
 - Seal the reactor and purge with N₂ to remove air.
 - Heat the reactor to the desired temperature (e.g., 150°C).[\[17\]](#)
 - Pressurize the reactor with CO₂ to the target pressure (e.g., 100 bar).[\[5\]](#)


- Start the stirring mechanism at a constant rate (e.g., 600 rpm).[18]
- Periodically, collect aqueous samples through a sampling port.[19]
- Filter the samples immediately to remove any suspended particles.
- Acidify the samples for preservation.[19]
- Analyze the concentration of dissolved species (e.g., Mg, Si, Fe) using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES).[20]
- Calculate the dissolution rate based on the change in concentration of a key element (e.g., Mg) over time, normalized to the initial olivine surface area.

2. Surface Characterization of Reacted Olivine

- Objective: To investigate the formation of secondary phases and surface passivation layers.
- Materials:
 - Reacted olivine samples from dissolution experiments.
 - X-ray Photoelectron Spectrometer (XPS).
 - Scanning Electron Microscope (SEM).
- Procedure:
 - Carefully retrieve the solid olivine samples after a dissolution experiment.
 - Gently rinse the samples with deionized water to remove any precipitated salts from the solution and dry them (e.g., in a vacuum oven at low temperature).
 - Mount the dried olivine samples for XPS and SEM analysis.
 - Use SEM to visualize the surface morphology and identify any precipitated secondary phases.


- Use XPS to determine the elemental composition of the olivine surface to identify the presence of silica-rich or other passivation layers.[21]

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for studying olivine dissolution kinetics.

[Click to download full resolution via product page](#)

Caption: Simplified reaction pathway for olivine carbonation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. advanceseng.com [advanceseng.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]

- 4. Olivine dissolution rates: A critical review [research.unipg.it]
- 5. sccs.stanford.edu [sccs.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative Review of Olivine Carbonation Kinetics: Reactivity Trends, Mechanistic Insights, and Research Frontiers | Journal Article | PNNL [pnnl.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Item - CO₂ Sequestration via Olivine Dissolution and Carbonation by Using (HPEC) and (HPIC) - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 14. wordpress.ei.columbia.edu [wordpress.ei.columbia.edu]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | The Dissolution of Olivine Added to Soil at 4°C: Implications for Enhanced Weathering in Cold Regions [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Siderophore-enhanced olivine dissolution experiments – C-DEBI [darkenergybiosphere.org]
- 20. researchgate.net [researchgate.net]
- 21. (352f) Olivine Dissolution in CO₂ Saturated Water Under Reservoir Conditions | AIChE [proceedings.aiche.org]
- To cite this document: BenchChem. [Addressing the slow kinetics of olivine dissolution for CO₂ mineralization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b099447#addressing-the-slow-kinetics-of-olivine-dissolution-for-co2-mineralization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com